2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde
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Overview
Description
- It belongs to the class of non-polymeric compounds and features an aldehyde group (C=O) attached to a naphthalene ring system.
- The compound’s structure includes a hydroxyl group (OH) at position 2 and a methoxy group (OCH3) at position 6 on the naphthalene ring .
2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde: , is an organic compound with the molecular formula .
Preparation Methods
Synthetic Routes: While specific synthetic routes for QMA are not widely documented, it can be prepared through various methods, including oxidation of suitable precursors or aldehyde condensation reactions.
Industrial Production: Unfortunately, information on large-scale industrial production methods for QMA remains scarce.
Chemical Reactions Analysis
Reactivity: QMA can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: QMA serves as a valuable building block in organic synthesis due to its functional groups.
Biology and Medicine: Although limited studies exist, QMA’s potential biological activities warrant further investigation.
Industry: Its applications in industry remain underexplored.
Mechanism of Action
- The exact mechanism by which QMA exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: QMA shares structural features with other naphthalene derivatives, such as 2-methoxynaphthalene-1-carbaldehyde.
Uniqueness: QMA’s unique combination of functional groups makes it distinct within this chemical class.
Properties
IUPAC Name |
2-hydroxy-6-methoxynaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-9-3-4-10-8(6-9)2-5-12(14)11(10)7-13/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNKCGQLSHSABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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